2-(2-Ethylpiperidin-1-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

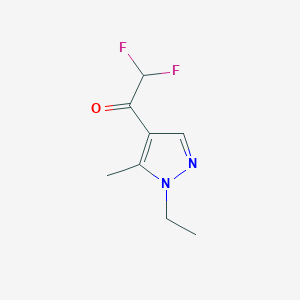

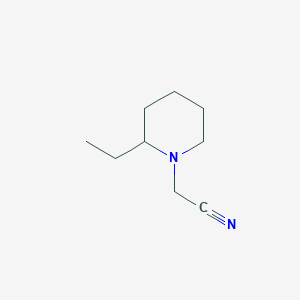

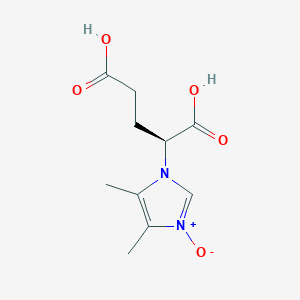

“2-(2-Ethylpiperidin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 951905-06-9 . It has a molecular weight of 152.24 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is (2-ethyl-1-piperidinyl)acetonitrile . The InChI code for this compound is 1S/C9H16N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-5,7-8H2,1H3 .Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 232.7±23.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.9±3.0 kJ/mol . The flash point is 85.7±11.9 °C . The index of refraction is 1.457 . The molar refractivity is 45.2±0.3 cm3 . The polar surface area is 27 Å2 . The polarizability is 17.9±0.5 10-24 cm3 . The surface tension is 31.9±3.0 dyne/cm . The molar volume is 166.0±3.0 cm3 .Scientific Research Applications

Luminescent Materials

Research on lanthanide podates with predetermined structural and photophysical properties has led to the development of strongly luminescent self-assembled heterodinuclear d−f complexes. These complexes, formed in acetonitrile, showcase potential applications in materials science, particularly in the development of luminescent materials for various technological applications (Piguet et al., 1996).

Fluorescent Probes

A study on the solvent-dependent binding modes of a rhodamine-azacrown based fluorescent probe for Al3+ and Fe3+ highlighted the selective response to these ions in acetonitrile. This research suggests applications in the development of fluorescent probes for metal ion detection (Xinxiu Fang et al., 2014).

Conducting Polymers

The electropolymerization of a series of dipyrrol-1-ylalkanes in acetonitrile has been explored, resulting in conducting polymers with properties akin to those of substituted poly(pyrroles). This research provides insights into applications in the creation of conducting polymers for electronic devices (W. Neil et al., 1993).

Catalytic Oxidation

A novel amphiphilic block copolymer has been used as a recoverable catalyst for the selective catalytic oxidation of cellulose in a mixture of acetonitrile and water. This research underscores the potential for environmentally friendly catalytic processes in materials science and chemical engineering (Shaojie Liu et al., 2017).

Supercapacitors

Investigations into the use of acetonitrile as a solvent for electrolytes in supercapacitors have been conducted to enhance the safety and performance of these energy storage devices. This research points towards applications in improving supercapacitor electrolytes for better safety and performance (Thamra Abdallah et al., 2012).

Catalysis

A study on stable TEMPO and ABNO catalyst solutions for aerobic alcohol oxidation in acetonitrile presents an advancement in catalysis, highlighting applications in chemical synthesis and industrial processes (Janelle E. Steves & S. Stahl, 2015).

Safety and Hazards

The compound has been classified with the signal word “Danger” under the GHS06 pictogram . The hazard statements include H301, H311, H315, H319, H331, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P311, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHHVICXMRATAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2648693.png)

![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)

![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)

![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2648712.png)